molecular formula C19H18ClF3N2O2 B2887215 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide CAS No. 2034554-17-9

3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

Cat. No.: B2887215
CAS No.: 2034554-17-9
M. Wt: 398.81
InChI Key: KTEHFDLYNBRCFJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group, a trifluoroethyl group, and a propanamide backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce the propanamide group.

    Introduction of the Trifluoroethyl Group: The intermediate is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to introduce the trifluoroethyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-(2-oxo-2-ethyl)phenylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of trifluoroethyl and chlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its effects on specific molecular targets, such as enzymes or receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide involves its interaction with specific molecular targets. The trifluoroethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the chlorophenyl group may contribute to its overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(4-(2-oxo-2-ethyl)phenyl)propanamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    3-(3-bromophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide: Substitution of chlorine with bromine may affect the compound’s reactivity and interactions.

    3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)butanamide: Variation in the carbon chain length may influence the compound’s properties.

Uniqueness

The presence of both the trifluoroethyl and chlorophenyl groups in 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide makes it unique. These groups contribute to its distinct chemical reactivity, stability, and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-15-3-1-2-13(10-15)6-9-17(26)25-16-7-4-14(5-8-16)11-18(27)24-12-19(21,22)23/h1-5,7-8,10H,6,9,11-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEHFDLYNBRCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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